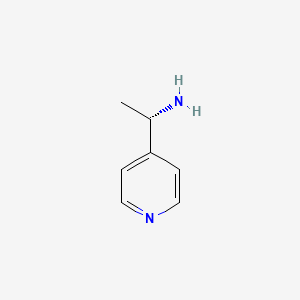![molecular formula C13H12N4O2S B2948271 2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine CAS No. 2034281-42-8](/img/structure/B2948271.png)
2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a methoxy group, a methyl group, and a 1,2,4-oxadiazole ring attached to a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a pyrimidine precursor and introduce the desired substituents through a series of reactions such as nucleophilic substitution, cyclization, and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also an important consideration for industrial production .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 2-methoxy-4-methyl-5-{3-[(phenyl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine
- 2-methoxy-4-methyl-5-{3-[(furanyl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine
- 2-methoxy-4-methyl-5-{3-[(pyridyl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine
Uniqueness
The uniqueness of 2-methoxy-4-methyl-5-{3-[(thiophen-2-yl)methyl]-1,2,4-oxadiazol-5-yl}pyrimidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the thiophene moiety, in particular, contributes to its potential as a versatile compound in various applications.
Properties
IUPAC Name |
5-(2-methoxy-4-methylpyrimidin-5-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-8-10(7-14-13(15-8)18-2)12-16-11(17-19-12)6-9-4-3-5-20-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPREDBRDRRAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2948189.png)
![2-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/new.no-structure.jpg)

![2-[1-(4-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2948196.png)
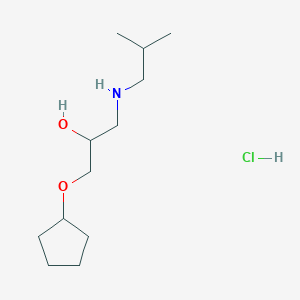
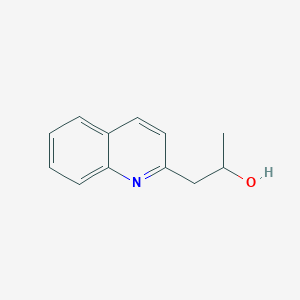
![3,4-dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2948202.png)

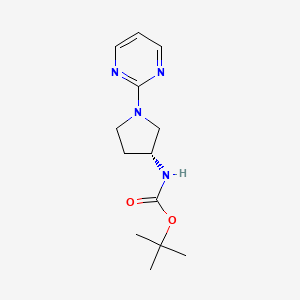


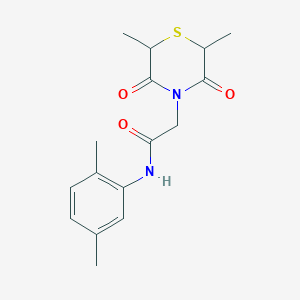
![4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2948209.png)
